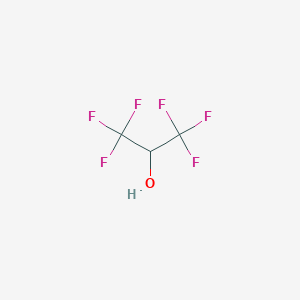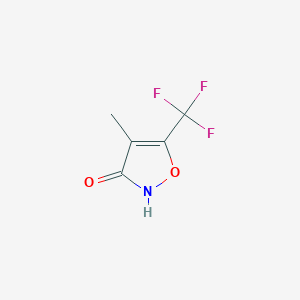
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole, also known as HTMT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HTMT is a member of the isoxazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to the observed anxiolytic and anticonvulsant effects.
Efectos Bioquímicos Y Fisiológicos
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has been shown to increase the duration of the opening of the GABA-A receptor channel, resulting in an increase in the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, which is responsible for the observed anticonvulsant and anxiolytic effects of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have a high affinity for the GABA-A receptor, making it a useful tool for studying the effects of GABA modulation. However, 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole is not fully understood, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole. One area of interest is the development of more potent and selective positive allosteric modulators of the GABA-A receptor. 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole could serve as a starting point for the development of new compounds with improved properties. Another area of interest is the investigation of the potential therapeutic applications of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole in various neurological disorders, such as epilepsy and anxiety disorders. Finally, the exact mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole needs to be further elucidated to fully understand its effects on the GABA-A receptor and its potential therapeutic applications.
Conclusion:
In conclusion, 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole is a compound with significant potential for therapeutic applications. Its ability to modulate the activity of the GABA-A receptor makes it a useful tool for studying the effects of GABA modulation. While there are still many unanswered questions regarding the mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole, its potential for use in the treatment of neurological disorders makes it an exciting area of research.
Métodos De Síntesis
The synthesis of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole involves the reaction of 3,4-dimethylisoxazole with trifluoroacetic anhydride and hydroxylamine hydrochloride. The reaction proceeds under mild conditions and yields 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has also been investigated for its ability to modulate the activity of GABA-A receptors, which are the primary targets for many clinically used anxiolytic and anticonvulsant drugs.
Propiedades
Número CAS |
145433-09-6 |
|---|---|
Nombre del producto |
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole |
Fórmula molecular |
C5H4F3NO2 |
Peso molecular |
167.09 g/mol |
Nombre IUPAC |
4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H4F3NO2/c1-2-3(5(6,7)8)11-9-4(2)10/h1H3,(H,9,10) |
Clave InChI |
QMRYPJIUJGIALR-UHFFFAOYSA-N |
SMILES |
CC1=C(ONC1=O)C(F)(F)F |
SMILES canónico |
CC1=C(ONC1=O)C(F)(F)F |
Sinónimos |
3(2H)-Isoxazolone,4-methyl-5-(trifluoromethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




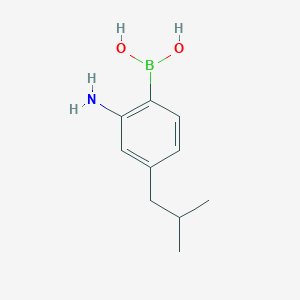
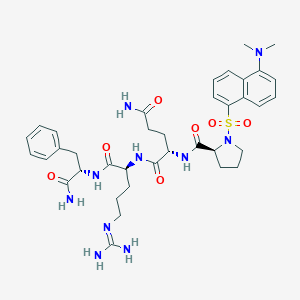
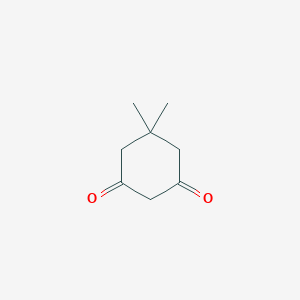
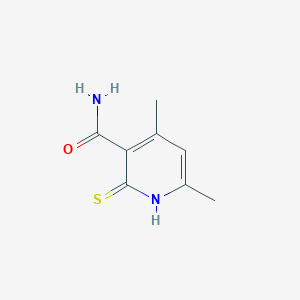
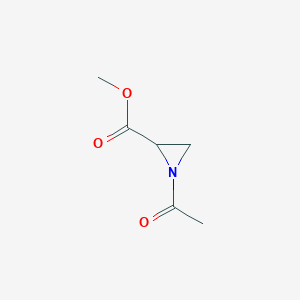
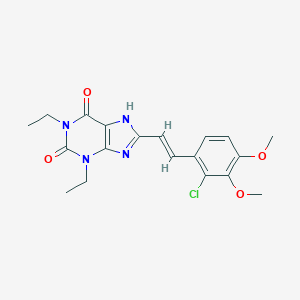
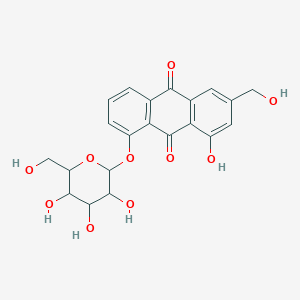
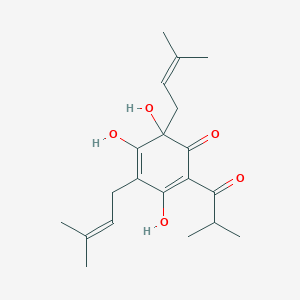
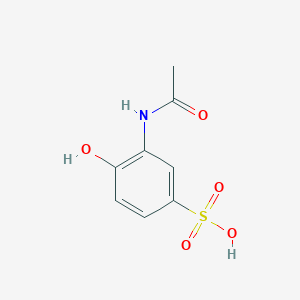
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
